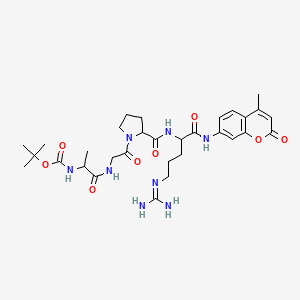

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

Description

Fundamental Principles of Fluorogenic Protease Assays utilizing 7-Amino-4-methylcoumarin (B1665955) (AMC)

Fluorogenic protease assays are a cornerstone of enzymatic research, offering a sensitive and continuous method for measuring enzyme activity. nih.gov The fundamental principle of these assays lies in the clever design of a substrate that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon enzymatic cleavage. A widely used fluorophore in these substrates is 7-Amino-4-methylcoumarin (AMC). nih.govechelon-inc.compeptide.com

The AMC molecule is attached to a peptide sequence via an amide bond. echelon-inc.com In this conjugated form, the fluorescence of the AMC group is quenched. peptide.com When a specific protease recognizes and cleaves the peptide backbone at a designated site, the AMC moiety is released. nih.gov The free AMC, when excited by light at a specific wavelength (typically around 345-380 nm), emits a strong fluorescent signal at a higher wavelength (around 445-460 nm). peptide.comechelon-inc.com This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease being studied. nih.gov This method allows for real-time, quantitative measurement of enzymatic kinetics. nih.gov

The high sensitivity of AMC-based assays allows researchers to use very low concentrations of both the enzyme and the substrate, which is particularly advantageous when working with rare or difficult-to-purify enzymes. nih.gov

Evolution and Significance of Synthetic Peptide Substrates in Contemporary Enzymology

The development of synthetic peptide substrates has revolutionized the field of enzymology. Initially, researchers relied on natural proteins to study protease activity, which often led to complex and difficult-to-interpret results. The advent of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, made it possible to create short, well-defined peptide sequences with high purity. peptide.comnih.gov This breakthrough allowed for the design of substrates tailored to the specific recognition sequences of individual proteases. nih.gov

The ability to synthesize peptides with specific amino acid sequences enables the creation of highly selective substrates for a wide range of proteases, including trypsin, chymotrypsin (B1334515), caspases, and matrix metalloproteinases. nih.govubpbio.com Furthermore, synthetic chemistry allows for the incorporation of unnatural amino acids, protecting groups like Boc (tert-butyloxycarbonyl), and various reporter groups (like AMC), expanding the toolkit for enzyme characterization. nih.govglpbio.com This has been crucial for dissecting complex biological pathways, identifying new enzymes, and screening for potential drug candidates that can inhibit or modulate protease activity. nih.gov The use of combinatorial libraries of synthetic peptide substrates has further accelerated the process of determining the substrate specificity of newly discovered proteases. nih.gov

Detailed Look at a Related Compound: Boc-L-Ala-Gly-L-Pro-L-Arg-AMC

The table below summarizes the key properties of the related L-isomer compound.

| Property | Value |

| Full Name | t-Butyloxycarbonyl-L-Alanyl-Glycyl-L-Prolyl-L-Arginine 4-Methyl-Coumaryl-7-Amide |

| Abbreviation | Boc-AGPR-AMC |

| Molecular Formula | C₃₁H₄₄N₈O₈ |

| Molecular Weight | 656.73 g/mol |

| CAS Number | 118850-78-5 |

| Appearance | Solid |

| Application | Fluorogenic substrate for serine proteases |

Data sourced from commercially available information for the L-isomer compound. biosynth.compeptide.co.jp

Research Findings on Related AMC Substrates

Research on similar fluorogenic substrates, such as Boc-Gln-Ala-Arg-AMC and Boc-Leu-Gly-Arg-AMC, has been instrumental in various fields. For example, these substrates have been used to:

Measure the activity of trypsin and other trypsin-like proteases. glpbio.com

Develop assays for coagulation factors. glpbio.com

Screen for inhibitors of viral proteases, which is a critical step in antiviral drug discovery.

Characterize the activity of proteasomes, the cellular machinery responsible for protein degradation. echelon-inc.comechelon-inc.comubpbio.com

The specificity of the cleavage is determined by the peptide sequence. For instance, substrates with an Arginine (Arg) residue at the P1 position (the amino acid just before the cleavage site) are typically targeted by trypsin-like serine proteases.

The table below outlines the fluorescence properties of the AMC fluorophore, which is central to the function of these substrates.

| Property | Wavelength (nm) |

| Excitation Maximum | ~345-380 |

| Emission Maximum | ~445-460 |

Data based on the general properties of AMC and its derivatives. peptide.comechelon-inc.com

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHIRCDNFQJWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Physicochemical Characterization of Boc Dl Ala Gly Dl Pro Dl Arg Amc

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Boc-Protected Peptides

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established method for assembling peptide chains. nih.govgoogle.com The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble resin support, followed by the sequential addition of Nα-Boc protected amino acids. peptide.com Each cycle of amino acid addition consists of two key steps: the deprotection of the Nα-Boc group and the coupling of the next Boc-protected amino acid.

The Boc protecting group is acid-labile and is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.compeptide.com This selective removal leaves the side-chain protecting groups, which are generally benzyl-based and require a much stronger acid like hydrogen fluoride (B91410) (HF) for cleavage, intact. peptide.com This difference in acid lability, while not a truly orthogonal system, provides the necessary selectivity for stepwise peptide assembly. peptide.com

Following Boc deprotection, the resulting protonated amine is neutralized to the free amine to facilitate the subsequent coupling reaction. chempep.com The next Boc-protected amino acid is then activated and coupled to the free N-terminus of the resin-bound peptide. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. peptide.com The choice of resin is critical, with Merrifield, PAM, and MBHA resins being commonly used for Boc-SPPS. peptide.com

Integration of Boc Deprotection and Coupling Chemistry with C-Terminal AMC Labeling

The incorporation of a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) label is a key modification for creating fluorogenic peptide substrates. When an enzyme cleaves the peptide bond between the C-terminal amino acid and the AMC moiety, the highly fluorescent AMC is released, allowing for the sensitive detection of enzyme activity. glpbio.com

There are several strategies for integrating AMC labeling into SPPS protocols. One common method involves the pre-synthesis of the C-terminal amino acid-AMC conjugate. This conjugate is then coupled to the resin, and the peptide chain is elongated using standard SPPS procedures.

Alternatively, the peptide can be synthesized on the solid support, and the AMC group can be attached in the final steps. This can be achieved by coupling AMC to the C-terminal carboxyl group of the fully assembled, resin-bound peptide. Another approach involves synthesizing the peptide chain, except for the C-terminal residue, on the solid support. This peptide is then coupled in a liquid-phase reaction to the pre-synthesized C-terminal amino acid-AMC conjugate.

Synthetic Strategies for Incorporating DL-Amino Acid Residues (DL-Alanine, DL-Proline, DL-Arginine)

The inclusion of D-amino acids in a peptide sequence can confer resistance to proteolytic degradation by endogenous enzymes, which typically recognize L-amino acids. lifetein.comnih.gov The synthesis of peptides containing a mix of D and L (DL) amino acids can be achieved through standard SPPS by simply incorporating the desired D-amino acid derivatives at the appropriate cycles.

However, the presence of D-amino acids can influence the peptide's secondary structure. For instance, D-proline can be used to induce β-turns. researchgate.net The synthesis of peptides with D-amino acids can be accomplished using both chemical and enzymatic methods. While chemical synthesis allows for the creation of virtually any dipeptide, enzymatic methods offer a one-pot synthesis approach. nih.gov The use of racemases, enzymes that can interconvert L- and D-amino acids, has also been explored in the synthesis of D-amino acid-containing peptides. lifetein.com

Analytical Techniques for Purity and Sequence Validation of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

Following synthesis, it is crucial to verify the purity and confirm the sequence of the target peptide. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing peptide purity. resolvemass.caijsra.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from impurities and by-products generated during synthesis. resolvemass.cabiosynth.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the peptide and for confirming its amino acid sequence. resolvemass.caijsra.net Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. ijsra.net Tandem mass spectrometry (MS/MS) provides fragmentation data that allows for the definitive verification of the amino acid sequence. biosynth.comvicihealthsciences.com

Amino Acid Analysis (AAA) is used to determine the amino acid composition and quantity within the peptide, providing further confirmation of its structure. resolvemass.cavicihealthsciences.com This technique helps to verify that the correct amino acids are present in the expected ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed three-dimensional structural information about the peptide. resolvemass.cavicihealthsciences.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to confirm the identity and conformation of the peptide. biosynth.com

Data Table: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Key Information Provided | References |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Detection of impurities and by-products, retention time profiling. | resolvemass.ca, ijsra.net |

| Mass Spectrometry (MS) | Molecular Weight and Sequence Determination | Accurate molecular weight, amino acid sequence confirmation through fragmentation. | resolvemass.ca, vicihealthsciences.com, ijsra.net, biosynth.com |

| Amino Acid Analysis (AAA) | Compositional Verification | Confirms the identity and relative abundance of each amino acid. | resolvemass.ca, vicihealthsciences.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on the 3D structure and conformation of the peptide. | resolvemass.ca, vicihealthsciences.com, biosynth.com |

Enzymatic Hydrolysis Kinetics and Catalytic Mechanisms of Boc Dl Ala Gly Dl Pro Dl Arg Amc

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat, kcat/Km) for Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC Hydrolysis

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively detailed in the provided search results, the principles of determining these parameters are well-established. For analogous fluorogenic peptide substrates, these values are typically determined by measuring the initial rates of hydrolysis at various substrate concentrations. The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) group is monitored over time. By fitting this data to the Michaelis-Menten equation, the Km and Vmax values can be derived. The kcat is then calculated from Vmax and the enzyme concentration.

Influence of Environmental Factors on this compound Hydrolysis

The rate of enzymatic reactions is highly dependent on environmental conditions such as pH and temperature. Understanding these dependencies is crucial for defining the optimal conditions for enzyme activity and for gaining insights into the enzyme's mechanism and physiological role.

pH-Dependence of Protease Activity on this compound

The pH of the reaction environment can significantly influence the ionization state of amino acid residues in both the enzyme's active site and the substrate, thereby affecting substrate binding and catalysis. Studies on proteases like cathepsin B have demonstrated distinct pH-dependent cleavage preferences. For instance, cathepsin B exhibits a preference for cleaving substrates with a basic residue like Arginine (Arg) in the P2 position at neutral pH (around 7.2), which is relevant to the structure of this compound. nih.gov In contrast, at acidic pH (around 4.6), its preference shifts towards substrates with acidic residues in the P2 position. nih.gov This suggests that the hydrolysis of this compound by such proteases would likely be more efficient at neutral to slightly alkaline pH values. The optimal pH for the hydrolysis of a similar substrate, Z-Arg-Lys-AMC, by cathepsin B was found to be 7.8. nih.gov

Temperature Effects on Kinetic Constants of this compound Cleavage

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Generally, an increase in temperature leads to an increase in the reaction rate up to an optimal temperature. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The kinetic parameters Km and kcat are both temperature-dependent. While specific data on the temperature effects on the cleavage of this compound is not available in the provided search results, it is expected that the kcat would increase with temperature up to the optimum, reflecting a faster turnover rate. The effect on Km can be more complex, as it reflects the balance between the rates of substrate binding and dissociation.

Elucidation of Protease Catalytic Mechanisms as Probed by this compound Cleavage

The specific sequence of amino acids in a substrate like this compound provides a means to probe the substrate specificity and catalytic mechanism of a protease. The presence of an Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site) makes this substrate particularly useful for studying proteases with a preference for cleaving after basic amino acids, such as trypsin-like serine proteases and certain cysteine proteases like cathepsin B.

The cleavage of this substrate can help to map the S1 subsite of the protease's active site, which accommodates the P1 residue of the substrate. The interactions between the positively charged guanidinium (B1211019) group of Arginine and negatively charged or polar residues in the S1 pocket are critical for substrate recognition and binding. By modifying the amino acids at other positions (P2, P3, P4, etc.) and observing the effects on the kinetic parameters, researchers can further elucidate the extended substrate binding preferences and the catalytic mechanism of the enzyme. For example, studies with cathepsin B have shown a preference for Arg at the P2 position at neutral pH, leading to the design of more selective substrates and inhibitors. nih.gov

Based on a comprehensive search for "this compound," there is insufficient detailed scientific literature available to construct the article as per the specified outline. The search did not yield specific data regarding its use in profiling serine proteases (such as Trypsin-like Enzymes, Thrombin, Kallikreins, TMPRSS2), assessing cysteine proteases, or evaluating aminopeptidase and carboxypeptidase activities. Furthermore, no comparative analyses of this specific substrate against other fluorogenic peptides were found.

The unique structure of this compound, containing multiple DL-amino acids (a mix of D and L stereoisomers), likely makes it a non-specific substrate for proteases, which typically show high stereoselectivity for L-amino acids. This may explain the lack of specific characterization studies in the scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without available research data.

Stereochemical Implications of Dl Amino Acids in Boc Dl Ala Gly Dl Pro Dl Arg Amc As an Enzyme Substrate

Impact of D-Amino Acid Chirality (DL-Ala, DL-Pro, DL-Arg) on Enzyme-Substrate Recognition and Binding

The specific three-dimensional arrangement of amino acid residues within a peptide substrate is a critical determinant for its recognition and binding by an enzyme. Most proteases are inherently chiral and have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. tufts.edunih.govacs.org The incorporation of D-amino acids, such as D-alanine, D-proline, and D-arginine, into the peptide backbone of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC creates stereoisomers that can significantly hinder or alter this binding process. researchgate.net

The active site of a protease is a precisely shaped pocket with specific recognition sites that interact with the side chains and backbone of the substrate. tufts.edu These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, are highly dependent on the correct stereochemical orientation of the substrate's amino acids. When a D-amino acid is present, its side chain and backbone atoms are oriented differently compared to its L-enantiomer. This altered geometry can lead to steric clashes with the enzyme's active site residues, preventing the substrate from adopting the optimal conformation for binding and subsequent catalysis. tufts.edu

For instance, studies on proteases like chymotrypsin (B1334515) have demonstrated that while they can still cleave peptides containing D-amino acids, the efficiency is significantly reduced. tufts.edu The unfavorable interactions and poor stability of the D-peptide within the active site are considered the primary reasons for this reduced activity, rather than a complete inhibition of the catalytic mechanism itself. tufts.edu Therefore, the presence of DL-amino acids in this compound would likely result in a mixture of diastereomeric peptides, each with a different affinity for a given protease, leading to a complex kinetic profile.

Altered Proteolytic Stability and Resistance of Peptide Sequences Containing D-Amino Acids

A significant consequence of incorporating D-amino acids into a peptide sequence is the enhanced resistance to degradation by proteases. nih.govfrontiersin.orgnih.gov Since most naturally occurring proteases are stereospecific for L-amino acids, they are generally unable to efficiently hydrolyze peptide bonds adjacent to D-amino acid residues. tufts.edunih.gov This inherent resistance to proteolysis is a well-documented phenomenon and a key strategy in the design of more stable peptide-based drugs. nih.gov

The substitution of L-amino acids with their D-counterparts can dramatically increase the half-life of a peptide in biological systems where proteases are abundant. frontiersin.org For example, studies have shown that peptides with D-amino acid substitutions are significantly more stable in the presence of enzymes like trypsin and in fetal calf serum compared to their all-L-amino acid counterparts. nih.gov This increased stability is attributed to the inability of the protease's active site to accommodate the D-amino acid residue, thus preventing the formation of the enzyme-substrate complex necessary for cleavage. tufts.edu

The peptide this compound, containing a mixture of D- and L-amino acids at the alanine (B10760859), proline, and arginine positions, would therefore be expected to exhibit a heterogeneous proteolytic stability profile. The specific bonds susceptible to cleavage would depend on the stereochemistry of the adjacent amino acids and the specificity of the particular protease.

Enantioselective Enzyme Activity Towards DL-Peptide Bonds within this compound

Enzymes, being chiral catalysts, can exhibit a high degree of enantioselectivity, meaning they preferentially act on one enantiomer of a chiral substrate over the other. nih.govsharif.edu In the context of the peptide this compound, which contains a racemic mixture at three of its amino acid positions, this enantioselectivity would manifest as a preference for cleaving peptide bonds adjacent to either the L- or D-amino acid.

The degree of enantioselectivity can be quantified by the enantiomeric ratio (E-value), which describes how much faster an enzyme reacts with one enantiomer compared to the other. nih.gov For a given protease, the cleavage of the peptide bond involving an L-amino acid is typically much more efficient than the cleavage involving a D-amino acid. tufts.edu This is due to the optimal fit and interaction of the L-enantiomer within the enzyme's active site, leading to a lower activation energy for the reaction. sharif.edu

Investigation of D-Amino Acid Specific Proteases and Racemases with this compound

While most proteases are specific for L-amino acids, there are enzymes that have evolved to recognize and act upon D-amino acids. These include D-amino acid oxidases (DAAO) and certain bacterial proteases. frontiersin.orgresearchgate.net Furthermore, amino acid racemases are enzymes that can interconvert L- and D-amino acids. nih.govmdpi.com

D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govfrontiersin.org While they act on free D-amino acids, their potential interaction with a peptide containing D-residues like this compound would be an interesting area of investigation. It is possible that DAAO could recognize and deaminate the N-terminal D-alanine if it were exposed, or potentially act on D-amino acids released after partial hydrolysis of the peptide by other proteases.

D-amino acid-specific proteases , though less common than their L-specific counterparts, do exist, particularly in bacteria where D-amino acids are important components of the cell wall. nih.gov These enzymes would be expected to preferentially cleave peptide bonds involving D-amino acids. The use of such an enzyme with this compound could lead to a specific cleavage pattern, targeting the D-Ala, D-Pro, or D-Arg residues.

Amino acid racemases are enzymes that catalyze the reversible conversion between L- and D-enantiomers of amino acids. nih.govnih.gov The presence of a racemase could potentially alter the stereochemistry of the amino acids within the this compound peptide over time, although this would likely require prior hydrolysis of the peptide into its constituent amino acids. Investigating the interaction of this peptide with specific racemases, such as alanine racemase or aspartate racemase, could provide insights into the dynamic nature of stereochemistry in biological systems. nih.govnih.gov

The following table summarizes the potential interactions of these enzyme classes with the substrate:

| Enzyme Class | Potential Interaction with this compound |

| D-Amino Acid Oxidases (DAAO) | Oxidative deamination of free D-amino acids (e.g., D-Ala) if released from the peptide. |

| D-Amino Acid Specific Proteases | Preferential cleavage of peptide bonds adjacent to D-Ala, D-Pro, or D-Arg residues. |

| Amino Acid Racemases | Interconversion of L- and D-amino acids if the peptide is first hydrolyzed into its constituent amino acids. |

Structural Determinants of Enzyme Boc Dl Ala Gly Dl Pro Dl Arg Amc Interactions

Active Site and Subsite Mapping of Proteases using Analogs of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

The characterization of protease substrate specificity is fundamental to understanding their biological roles and for developing targeted diagnostic and therapeutic agents. nih.govpnas.org A powerful method for this characterization involves the use of combinatorial fluorogenic substrate libraries. nih.govnih.gov These libraries consist of a multitude of peptide sequences coupled to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC). pnas.orgnih.gov Cleavage of the peptide-AMC amide bond by a protease liberates the fluorophore, resulting in a measurable increase in fluorescence that corresponds to the rate of hydrolysis. pnas.org

By systematically varying the amino acids at each position (P1, P2, P3, P4) in analogs of substrates like this compound, researchers can create a detailed profile of a protease's preferences. nih.gov This positional scanning approach allows for the rapid and quantitative determination of which amino acids are favored at each subsite, collectively generating a specificity fingerprint for the enzyme. nih.govnih.gov For instance, libraries with a fixed P1 residue (like Arginine) can be used to probe the preferences at the P2, P3, and P4 subsites. nih.gov This methodology has been instrumental in defining the extended substrate specificities of numerous proteases, including those involved in blood coagulation and fibrinolysis. nih.govnih.gov

The data generated from these high-throughput screens provide invaluable insights into the structural basis of enzyme-substrate recognition, guiding the design of highly selective substrates and inhibitors. pnas.org

Role of P1-P4 Subsites in Protease Specificity towards this compound

The P1 residue of a substrate is a primary determinant of specificity for many serine proteases. nih.gov In the case of this compound, the P1 Arginine is of paramount importance for its recognition by a class of enzymes known as trypsin-like proteases. nih.govnih.gov These enzymes, which include crucial players in blood coagulation and digestion like trypsin, factor Xa, and thrombin, possess a deep, negatively charged S1 binding pocket that preferentially accommodates long, basic amino acid side chains such as Arginine and Lysine. nih.govnih.gov The aspartic acid residue (Asp189) at the bottom of the S1 pocket in trypsin forms a salt bridge with the positively charged guanidinium (B1211019) group of the P1 Arginine, anchoring the substrate in the correct orientation for catalysis. nih.gov

The critical nature of the P1 Arginine is demonstrated by site-directed mutagenesis studies on protease inhibitors. nih.govnih.gov For example, replacing a native P1 residue with Arginine can confer trypsin-inhibitory activity to an inhibitor that previously lacked it. nih.govmdpi.com Conversely, substituting the P1 Arginine with a non-basic residue like Alanine (B10760859) completely abolishes the inhibitor's ability to bind and inhibit trypsin, thereby confirming the essential role of the P1-S1 interaction for this enzyme class. nih.gov Many proteases involved in the coagulation cascade, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), also exhibit a strong preference for Arginine at the P1 position. pnas.org

| Enzyme | P1 Preference | Role of P1-S1 Interaction |

| Trypsin | Arg, Lys | The basic side chain of Arg/Lys forms a salt bridge with the acidic Asp189 in the S1 pocket, which is a key determinant for binding and cleavage. nih.gov |

| Factor Xa | Arg, Gly | Shows a high specificity for Arg at P1, critical for its role in activating prothrombin. nih.gov |

| Thrombin | Arg, Lys | The S1 pocket accommodates basic residues, essential for its various functions in hemostasis. nih.gov |

| Plasmin | Lys, Arg | Has a primary specificity for basic residues at P1 for its role in fibrinolysis. nih.gov |

| tPA/uPA | Arg | Both show high specificity for P1 Arg in the activation of plasminogen. pnas.org |

While the P1-S1 interaction is often the most significant determinant of specificity, the residues at the P2 and P3 positions also make important contributions to substrate binding and enzyme selectivity. nih.govpnas.org

The P2 Proline residue in the substrate sequence interacts with the S2 subsite of the protease. The nature of this S2 subsite varies considerably among proteases, allowing for differential recognition. For instance, thrombin possesses a 60-insertion loop that creates a hydrophobic S2 pocket, leading to a preference for P2 Proline. nih.gov In contrast, Factor Xa has a smaller, more solvent-accessible S2 subsite, which results in a preference for small residues like Glycine at the P2 position. nih.govnih.gov

The P3 Glycine/Alanine residues interact with the S3 subsite. The specificity at this position can also vary significantly. For example, tissue plasminogen activator (tPA) shows a preference for bulky aromatic amino acids like Phenylalanine and Tyrosine at P3, whereas urokinase-type plasminogen activator (uPA) prefers small polar residues like Threonine and Serine. pnas.org For many proteases, there is broad specificity at the P3 position, though certain residues, like a charged amino acid, might be disfavored. nih.gov The combination of preferences at the P2 and P3 subsites, in conjunction with the dominant P1 interaction, fine-tunes the substrate selectivity of each protease.

| Enzyme | P2 Preference | P3 Preference |

| Thrombin | Pro, hydrophobic residues | - |

| Factor Xa | Glycine | Broad specificity |

| tPA | Gly, Ala, Ser | Phe, Tyr (aromatic) |

| uPA | Gly, Ala, Ser | Thr, Ser (small, polar) |

| MMP-2 | Ala, Ser, Gly | Pro, Ala, Val, Ile |

| MMP-3 | Ala, Gly | Pro, Ala, Val, Ile |

Computational Approaches for Molecular Modeling and Docking of Enzyme-Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC Complexes

To gain a more detailed, atomic-level understanding of how substrates like this compound bind to proteases, researchers employ computational methods such as molecular modeling and docking. nih.gov These approaches complement experimental techniques by providing structural insights into the precise interactions that govern substrate recognition and catalysis.

Molecular docking simulations are used to predict the preferred binding orientation of a substrate within the enzyme's active site. nih.gov Starting with the three-dimensional structures of the enzyme (often obtained from X-ray crystallography), a computational algorithm systematically samples various conformations and positions of the substrate within the active site, scoring each potential pose based on factors like electrostatic interactions and shape complementarity. This process can identify key hydrogen bonds, salt bridges (like the P1 Arg-S1 Asp interaction), and hydrophobic contacts that stabilize the enzyme-substrate complex. nih.gov

These computational models are invaluable for:

Visualizing Binding Modes: Docking studies provide a structural rationale for experimentally observed substrate specificities. For example, they can illustrate why Factor Xa prefers Glycine at P2 while Thrombin prefers Proline by highlighting the differences in their S2 subsite topologies. nih.gov

Rational Drug Design: By understanding the detailed interactions, scientists can design more potent and selective inhibitors or substrate-based probes.

Interpreting Mutagenesis Data: Computational models can help explain how specific mutations in the enzyme's active site alter its substrate specificity or catalytic activity.

While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles are broadly applied to understand how similar peptide substrates and inhibitors interact with their target proteases, such as the analysis of peptide boronic acid inhibitors with α-lytic protease. rcsb.org

Methodological Aspects of Biochemical Assays Using Boc Dl Ala Gly Dl Pro Dl Arg Amc

Optimization of Reaction Conditions for Maximal Enzymatic Activity with Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

The determination of optimal assay conditions is a critical first step for ensuring reliable and reproducible results when measuring enzymatic activity. The process for the substrate this compound involves systematically evaluating several key factors that can significantly influence the rate of enzymatic cleavage. nih.gov While traditional optimization methods involve changing one factor at a time, modern Design of Experiments (DoE) approaches allow for a more rapid and comprehensive assessment of multiple variables simultaneously. nih.gov

Key parameters that require careful optimization include:

pH and Buffer Composition: The pH of the reaction buffer can dramatically affect an enzyme's structure and catalytic activity. It is essential to screen a range of pH values to identify the optimum for the specific protease under investigation. The type of buffering agent and its concentration are also crucial, as different buffers can interact with the enzyme or other assay components.

Temperature: Enzymatic reactions are highly sensitive to temperature. An optimal temperature must be established where the enzyme exhibits maximal activity without undergoing denaturation. This is typically determined by incubating the reaction at various temperatures and measuring the resulting activity.

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure that the reaction rate is linear over the desired time course and proportional to the amount of enzyme present.

Substrate Concentration: The concentration of this compound is a critical variable. It is typically necessary to determine the Michaelis-Menten constant (Kₘ) for the substrate with the target enzyme to decide on an appropriate working concentration, which is often at or near the Kₘ value for inhibitor screening or well above it for maximal velocity studies.

The goal of this optimization process is to establish a set of conditions that yield the most robust and sensitive assay, allowing for the accurate determination of enzyme kinetics and the effective screening of potential modulators. nih.gov

Table 1: Key Parameters for Enzymatic Assay Optimization

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| pH | The acidity or alkalinity of the reaction mixture. | Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the active site. |

| Buffer System | The chemical used to maintain a stable pH. | The type and concentration of the buffer can influence enzyme stability and activity. |

| Temperature | The incubation temperature of the assay. | Affects the rate of reaction; too high a temperature can lead to enzyme denaturation. |

| Ionic Strength | The total concentration of ions in the solution. | Can impact enzyme conformation and substrate binding. |

| Enzyme Concentration | The amount of enzyme used in the assay. | Should be in a range that produces a linear reaction rate over the measurement period. |

| Substrate Concentration | The concentration of this compound. | Affects the reaction rate according to Michaelis-Menten kinetics; crucial for determining kinetic parameters. |

Spectrofluorometric Detection and Quantitative Analysis of Liberated AMC from this compound

The utility of this compound as a substrate lies in its fluorogenic nature. The intact molecule, which contains a 7-amino-4-methylcoumarin (B1665955) (AMC) group linked to the peptide via an amide bond, is weakly fluorescent. iris-biotech.debio-techne.com Upon enzymatic cleavage of this bond, the free AMC molecule is liberated. iris-biotech.decaymanchem.com This free AMC is a highly fluorescent compound, and its release leads to a significant increase in fluorescence intensity that can be readily measured. iris-biotech.denih.gov

The detection and quantification of the enzymatic reaction are achieved using a spectrofluorometer. This instrument measures fluorescence by exciting the sample at one wavelength and detecting the emitted light at a longer wavelength. tamu.edu For the liberated AMC, the excitation maximum is in the range of 340-360 nm, and the emission maximum is typically between 440-460 nm. caymanchem.comaatbio.comfluorofinder.comechelon-inc.com

Table 2: Spectrofluorometric Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength Range | Source |

|---|---|---|

| Excitation Maximum (λex) | 340 - 360 nm | caymanchem.comaatbio.comfluorofinder.com |

| Emission Maximum (λem) | 440 - 460 nm | caymanchem.comaatbio.comfluorofinder.comechelon-inc.com |

Development of High-Throughput Screening (HTS) Assays utilizing this compound as a Probe

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds for their potential to modulate a biological target. researchgate.netyoutube.com Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, speed, and amenability to automation. nih.govmdpi.com this compound is an effective probe for developing HTS assays to identify inhibitors of specific proteases. rsc.org

The development of an HTS assay using this substrate involves adapting the optimized biochemical assay to a multi-well plate format, such as 96- or 384-well plates. mdpi.comnih.gov Each well in the plate contains the target enzyme, the this compound substrate, and a different compound from a chemical library. The reaction is initiated, and after a set incubation period, the fluorescence in each well is measured using an automated plate reader. youtube.com

A reduction in the fluorescence signal in a particular well compared to a control well (containing no test compound) indicates that the compound has inhibited the enzyme's activity. rsc.org These "hits" can then be selected for further investigation, including dose-response studies to determine their potency (e.g., IC₅₀ value) and further biochemical and cellular assays to confirm their mechanism of action. The robustness and reproducibility of the assay are critical for the success of an HTS campaign. mdpi.com

Table 3: Typical Components of an HTS Assay for Protease Inhibitors

| Component | Purpose |

|---|---|

| Target Enzyme | The specific protease being investigated. |

| This compound | The fluorogenic substrate used to measure enzyme activity. |

| Compound Library | A large collection of diverse small molecules to be tested for inhibitory activity. |

| Assay Buffer | Optimized buffer system to ensure maximal and stable enzyme activity. |

| Multi-well Plates | Standard format (e.g., 96, 384-well) for running many reactions in parallel. |

| Automated Plate Reader | Instrument for rapid and quantitative measurement of fluorescence in all wells. |

| Control Wells | Include positive (no inhibitor) and negative (no enzyme) controls for data normalization and quality control. |

Q & A

Basic Research Questions

Q. How is Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC synthesized and characterized to ensure structural fidelity?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. Critical steps include:

- Deprotection : Sequential removal of Boc groups with trifluoroacetic acid (TFA) to expose amino termini for coupling .

- Coupling : Activation of carboxyl groups with HBTU/HOBt and reaction with free amines under inert conditions.

- Cleavage and Purification : Final cleavage from the resin using HF or TFA, followed by purification via reversed-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) .

- Characterization : Confirm molecular weight via MALDI-TOF mass spectrometry (expected [M+H]+: ~828 Da) and structural integrity via ¹H/¹³C NMR in DMSO-d6 .

Q. In which enzymatic assays is this compound commonly employed, and what is its mechanism of action?

- Methodological Answer : The compound acts as a fluorogenic substrate for serine proteases (e.g., trypsin, thrombin) and aminopeptidases. The AMC moiety is released upon enzymatic hydrolysis, emitting fluorescence (ex: 380 nm, em: 460 nm). Key applications:

- Kinetic Assays : Monitor real-time fluorescence to calculate Michaelis-Menten parameters (Km, Vmax) .

- Inhibitor Screening : Measure IC50 values by pre-incubating enzymes with inhibitors before adding the substrate .

Advanced Research Questions

Q. How to design experiments to determine the kinetic specificity of this compound for a target protease?

- Methodological Answer :

- Step 1 : Perform substrate saturation kinetics under controlled pH and temperature (e.g., 37°C, pH 7.4). Use a range of substrate concentrations (0.1–10× Km) .

- Step 2 : Validate specificity via competitive inhibition assays. Co-incubate the enzyme with structurally similar substrates (e.g., Boc-DL-Ala-Gly-DL-Pro-DL-Lys-AMC) to assess cross-reactivity .

- Step 3 : Use site-directed mutagenesis to identify critical enzyme residues. Compare hydrolysis rates of wild-type vs. mutant enzymes (e.g., Arg-specific proteases with altered active sites) .

Q. How to resolve discrepancies in reported hydrolysis rates of this compound across studies?

- Methodological Answer :

- Factor 1 : Buffer composition. Ionic strength (e.g., 150 mM NaCl vs. no salt) and cofactors (e.g., Ca²+ for metalloproteases) significantly alter activity .

- Factor 2 : Enzyme source. Recombinant vs. tissue-extracted enzymes may exhibit post-translational modifications affecting substrate binding .

- Resolution Strategy : Replicate experiments under standardized conditions (pH 7.4, 25°C) and use internal controls (e.g., a reference substrate like Z-Gly-Pro-Arg-AMC) to normalize data .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder at -80°C under argon to prevent oxidation .

- Solvent Selection : Dissolve in anhydrous DMSO (≤1% v/v in assays) to minimize hydrolysis. Avoid aqueous buffers during storage .

- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, 220 nm detection) to detect degradation products (>95% purity required) .

Data Analysis and Interpretation

Q. How to statistically validate the reproducibility of this compound-based assays?

- Methodological Answer :

- Intra-assay Precision : Calculate coefficient of variation (CV) for triplicate measurements. Acceptable CV: <10% .

- Inter-lab Reproducibility : Share aliquots of substrate and enzyme with collaborating labs. Use Bland-Altman plots to assess systematic bias .

- Outlier Detection : Apply Grubbs’ test to identify statistically significant deviations caused by substrate degradation or instrument error .

Q. What computational tools complement experimental data for studying this compound-enzyme interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model substrate binding in enzyme active sites. Validate with mutagenesis data .

- MD Simulations : Run 100-ns simulations (GROMACS) to analyze conformational stability of the substrate-enzyme complex .

- QSAR Modeling : Corporate kinetic parameters (Km, kcat) and substrate structural features to predict activity against untested proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.